
1,1,1-Trichloro-2,2,2-trimethyldisilane
Overview
Description
1,1,1-Trichloro-2,2,2-trimethyldisilane (Me₃SiSiCl₃) is a disilane compound featuring a trichlorosilyl group (SiCl₃) and a trimethylsilyl group (SiMe₃). Its molecular formula is C₃H₉Cl₃Si₂, with an average mass of 207.627 g/mol . This compound is notable for its role in stereospecific silylation reactions, particularly in the synthesis of optically active allylsilanes via π-allylpalladium complexes, achieving high yields with retention of configuration .
Preparation Methods
1,1,1-Trichloro-2,2,2-trimethyldisilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
1,1,1-Trichloro-2,2,2-trimethyldisilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form other silicon-containing compounds, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of silicon-oxygen bonds.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted silanes and disilanes .
Scientific Research Applications
Chemical Properties and Reactions
1,1,1-Trichloro-2,2,2-trimethyldisilane is characterized by the presence of three chlorine atoms and two silicon atoms. It can undergo several types of chemical reactions:
- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.
- Reduction Reactions : The compound can be reduced to form other silicon-containing compounds.
- Oxidation Reactions : It may also participate in oxidation reactions leading to silicon-oxygen bond formation.
These properties make it a versatile reagent for various applications.
Chemistry
In the field of chemistry, this compound is utilized as a reagent for the stereospecific silylation of π-allylpalladium complexes . This application is crucial for synthesizing optically active allylsilanes, which are important intermediates in organic synthesis .
Biology
The compound's ability to modify silicon surfaces has led to its use in the development of biosensors and diagnostic tools. Its surface modification capabilities enhance the sensitivity and specificity of biosensors used for detecting biological molecules.
Medicine
Research is ongoing regarding its potential use in drug delivery systems . The unique properties of this compound can improve the efficacy and targeting of therapeutic agents by facilitating controlled release mechanisms.
Industry
In industrial applications, this compound is employed in the production of silicone-based materials , which find uses in electronics (e.g., semiconductors), construction (e.g., sealants), and automotive industries (e.g., lubricants).
Case Study 1: Silylation of Allylpalladium Complexes
In a study conducted by Hayashi et al., this compound was used effectively for the stereospecific silylation of π-allylpalladium complexes. This method demonstrated high yields and selectivity for the desired products .
Case Study 2: Surface Modification for Biosensors
Research has shown that modifying silicon surfaces with this compound enhances the performance of biosensors by increasing their sensitivity to target analytes. This application is particularly relevant in medical diagnostics where rapid and accurate detection is critical.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2,2,2-trimethyldisilane exerts its effects is primarily through its ability to form strong silicon-carbon and silicon-oxygen bonds. These bonds are crucial in many of its applications, particularly in the modification of surfaces and the formation of complex organosilicon compounds . The molecular targets and pathways involved often include interactions with metal catalysts and other reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Disilanes
1,1,2-Trichloro-1,2,2-trimethyldisilane
- Structure : This isomer (Cl₂MeSiSiClMe₂) differs in chlorine substitution (1,1,2 vs. 1,1,1), leading to distinct electronic and steric properties.
- Reactivity: The asymmetric chlorine distribution may alter nucleophilic substitution kinetics compared to Me₃SiSiCl₃.
- Physical Properties : Shares the same molecular formula (C₃H₉Cl₃Si₂) and mass as Me₃SiSiCl₃, but structural isomerism likely results in divergent boiling points and solubility .
1,1,1-Trimethyl-2,2,2-tribromodisilane (Br₃SiSiMe₃)
- Structure : Bromine replaces chlorine, increasing atomic radius and polarizability.
- Reactivity : Bromine’s superior leaving-group ability enhances reactivity in substitution reactions. For example, brominated disilanes may undergo faster Si–X bond cleavage compared to chlorinated analogs .
- Applications: Potential for higher regioselectivity in photosilylation due to steric and electronic effects .
1,1,2,2-Tetrachloro-1,2-dimethyldisilane
- Structure : Contains four chlorine atoms (Cl₂MeSiSiCl₂Me), increasing electrophilicity.
- Safety : Classified as hazardous (UN GHS), requiring stringent handling measures. Me₃SiSiCl₃, with fewer chlorines, may exhibit lower acute toxicity .
- Reactivity : Additional chlorines may enhance Lewis acidity, favoring catalytic applications but reducing stability under moisture .
1,1,1-Triethyl-2,2,2-trimethyldisilane and 1,1,1-Triisopropyl-2,2,2-trimethyldisilane
- Structure : Bulkier ethyl/isopropyl substituents replace chlorine on one silicon atom.
- Regioselectivity : In photosilylation, bulky groups direct silyl addition to less hindered alkene positions. For example, triisopropyl variants achieve silylated product ratios of 1:30 favoring the less hindered site, whereas Me₃SiSiCl₃’s symmetric structure may favor different pathways .
Comparison with Non-Silane Analogues
1,1,1-Trichloroethane (CCl₃CH₃)
- Structure : A chlorinated hydrocarbon unrelated to disilanes but sharing the "1,1,1-trichloro" prefix.
- Toxicity: Classified as a volatile organic compound (VOC) with neurotoxic effects.
- Applications : Primarily a solvent, contrasting with Me₃SiSiCl₃’s role in synthesis .
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)
- Structure : A chlorinated aromatic compound with historical use as an insecticide.
- Persistence : High environmental persistence due to stable C–Cl bonds, unlike hydrolytically sensitive Si–Cl bonds in Me₃SiSiCl₃ .
Key Research Findings and Data Tables
Table 1. Structural and Physical Properties
*TMD: trimethyldisilane
Table 2. Comparative Reactivity in Catalytic Reactions
*DMD: dimethyldisilane
Biological Activity
1,1,1-Trichloro-2,2,2-trimethyldisilane (TCTDS) is an organosilicon compound with the molecular formula . It has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of TCTDS, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Weight : 207.63 g/mol
- Boiling Point : 1545-1568 °C
- Vapor Pressure : 9.23 mmHg at 25°C
- LogP : 3.058
These properties indicate that TCTDS is a relatively stable compound under standard conditions but may exhibit reactivity in biological systems due to its chlorinated silane structure.
TCTDS acts primarily as a reagent in chemical reactions but also shows potential biological interactions. Its biological activity can be attributed to:
- Reactivity with Biological Molecules : TCTDS can form covalent bonds with various biomolecules, potentially altering their function.
- Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress pathways, leading to cellular responses that may include apoptosis or necrosis.
Biological Effects
The biological effects of TCTDS are not extensively documented; however, related silanes have demonstrated several activities:
- Antimicrobial Activity : Organosilicon compounds often possess antimicrobial properties due to their ability to disrupt microbial membranes.
- Cytotoxicity : Some studies suggest that chlorinated silanes can induce cytotoxic effects in certain cell lines, possibly through the generation of reactive oxygen species (ROS).
Table 1: Summary of Biological Activities and Effects
Discussion
The biological activity of TCTDS remains largely unexplored compared to other organosilicon compounds. While it has shown potential as a silylation agent in synthetic chemistry, its direct biological effects require more comprehensive studies. The existing literature suggests that TCTDS may influence cellular processes through mechanisms similar to other chlorinated silanes, particularly in terms of oxidative stress modulation and potential cytotoxicity.
Properties
IUPAC Name |
trichloro(trimethylsilyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9Cl3Si2/c1-7(2,3)8(4,5)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEDGTTUEVJNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170936 | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18026-87-4 | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18026-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018026874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trichloro-2,2,2-trimethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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